While "N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide" is not directly discussed in the provided literature, a related compound, K284-6111 (2-({3-[2-(1-cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide) has been studied for its biological activity. K284-6111 acts as a Chitinase-3-like-1 (CHI3L1) inhibitor [].
K284-6111 targets CHI3L1, inhibiting its activity []. CHI3L1 is known to induce inflammation in the progression of allergic diseases []. By inhibiting CHI3L1, K284-6111 reduces the expression of lactoferrin (LTF) []. LTF is elevated in inflammatory conditions, and its downregulation contributes to the anti-inflammatory effects of K284-6111 []. Additionally, K284-6111 treatment inhibits the expression of NF-κB activity, a key regulator of inflammation [].
K284-6111 has shown potential therapeutic effects in preclinical studies for atopic dermatitis (AD) []. It alleviates AD-like skin inflammation by suppressing epidermal thickening, reducing mast cell infiltration, and decreasing the release of inflammatory cytokines []. These effects are attributed to the inhibition of CHI3L1 and the subsequent downregulation of LTF [].
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1